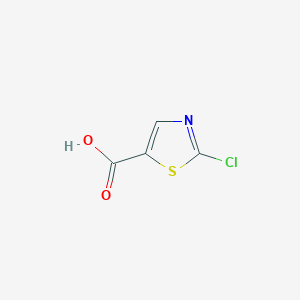

2-Chloro-thiazole-5-carboxylic acid

説明

Significance of Thiazole (B1198619) Scaffolds in Organic Synthesis and Medicinal Chemistry

The thiazole ring, a five-membered aromatic ring containing both a sulfur and a nitrogen atom, is a privileged scaffold in medicinal chemistry. spast.orgbohrium.com Its unique structural and electronic properties allow it to interact with a wide range of biological targets, making it a common feature in many pharmacologically active compounds. spast.orgresearchgate.net Thiazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. fabad.org.trmdpi.com

The versatility of the thiazole nucleus is evident in its presence in numerous FDA-approved drugs, such as the antiretroviral ritonavir (B1064) and the anti-inflammatory meloxicam. spast.orgbohrium.com This success has spurred significant research into the synthesis of novel thiazole derivatives, as chemists seek to expand the therapeutic potential of this remarkable heterocyclic system. fabad.org.trijarsct.co.in The development of efficient synthetic methodologies for the construction and functionalization of the thiazole ring is a key area of focus in organic synthesis.

Overview of 2-Chloro-1,3-thiazole-5-carboxylic Acid within the Thiazole Class

Within the diverse family of thiazole derivatives, 2-chloro-1,3-thiazole-5-carboxylic acid stands out as a valuable and versatile building block. Its structure features a carboxylic acid group at the 5-position and a chlorine atom at the 2-position of the thiazole ring. This combination of functional groups makes it a highly reactive and useful intermediate for the synthesis of more complex molecules.

The chlorine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse substituents at the 2-position. The carboxylic acid group, on the other hand, provides a handle for amide bond formation, esterification, and other transformations, further expanding the synthetic possibilities.

Table 1: Physicochemical Properties of 2-chloro-1,3-thiazole-5-carboxylic Acid

| Property | Value |

| Molecular Formula | C4H2ClNO2S |

| Molecular Weight | 163.58 g/mol |

| Appearance | Solid |

| InChI | 1S/C4H2ClNO2S/c5-4-6-1-2(9-4)3(7)8/h1H,(H,7,8) |

| InChI Key | HNJOKQPEJIWTRF-UHFFFAOYSA-N |

| SMILES | OC(=O)c1cnc(Cl)s1 |

Data sourced from available chemical databases. sigmaaldrich.com

Research Trajectories and Academic Relevance of 2-Chloro-1,3-thiazole-5-carboxylic Acid

The academic and industrial interest in 2-chloro-1,3-thiazole-5-carboxylic acid stems primarily from its utility as a key intermediate in the synthesis of a variety of target molecules. Research involving this compound often falls into several key areas:

Development of Novel Agrochemicals: The thiazole moiety is a component of some modern insecticides. For instance, the related compound 2-chloro-5-(chloromethyl)thiazole is a known intermediate for manufacturing agrochemicals. nih.gov Research in this area may involve using 2-chloro-1,3-thiazole-5-carboxylic acid as a starting material for the synthesis of new crop protection agents.

Medicinal Chemistry and Drug Discovery: Given the established biological activities of thiazole derivatives, 2-chloro-1,3-thiazole-5-carboxylic acid is a valuable precursor for the synthesis of new potential drug candidates. nih.gov Its bifunctional nature allows for the creation of diverse molecular libraries for high-throughput screening.

Metabolism Studies: The compound has been studied in the context of the metabolism of neonicotinoid insecticides, where it and its glycine (B1666218) conjugate are considered potential metabolites. researchgate.netacs.orgresearchgate.netbohrium.comresearchgate.net

The synthesis of 2-chloro-1,3-thiazole-5-carboxylic acid itself is an area of chemical research, with efforts focused on developing efficient and scalable routes. One reported method involves the oxidation of the corresponding aldehyde, 2-chloro-1,3-thiazole-5-carbaldehyde. chemicalbook.com

Structure

3D Structure

特性

IUPAC Name |

2-chloro-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClNO2S/c5-4-6-1-2(9-4)3(7)8/h1H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJOKQPEJIWTRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363225 | |

| Record name | 2-chloro-1,3-thiazole-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101012-12-8 | |

| Record name | 2-Chloro-5-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101012-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-1,3-thiazole-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 1,3 Thiazole 5 Carboxylic Acid and Its Analogs

Established Synthetic Routes to 2-Chloro-1,3-thiazole-5-carboxylic Acid

Established methods for the synthesis of 2-chloro-1,3-thiazole-5-carboxylic acid often involve multi-step sequences starting from readily available precursors. A common approach is the conversion of a corresponding halomethylthiazole to the carboxylic acid. google.com For instance, 2-chloro-5-halomethylthiazole can be oxidized to the desired carboxylic acid. google.com Another route involves the direct functionalization of the thiazole (B1198619) ring.

Precursor Synthesis and Intermediate Transformations

The synthesis of this target molecule heavily relies on the strategic preparation of key precursors and their subsequent chemical transformations.

Approaches Involving 2-Chlorothiazole (B1198822) Functionalization

One prominent strategy begins with 2-chlorothiazole. This precursor can be functionalized at the 5-position to introduce the carboxylic acid group. A common method involves a halogen-metal exchange reaction. For example, treatment of 2-chlorothiazole with a strong base like n-butyllithium at low temperatures, followed by quenching with a source of carbon dioxide (such as dry ice or ethyl formate), can yield the corresponding carboxylic acid or its ester derivative. chemicalbook.comresearchgate.net Specifically, reacting 2-chlorothiazole with n-butyllithium and then ethyl formate (B1220265) can produce 2-chloro-1,3-thiazole-5-carbaldehyde, which can be further oxidized to the carboxylic acid. chemicalbook.com

Cyclization Reactions for Thiazole Ring Formation

The construction of the thiazole ring itself is a fundamental aspect of synthesizing 2-chloro-1,3-thiazole-5-carboxylic acid and its analogs. The Hantzsch thiazole synthesis and its variations are widely employed. researchgate.net This typically involves the condensation reaction between a thiourea (B124793) or thioamide derivative and an α-halocarbonyl compound. For the synthesis of the target molecule, this could involve reacting a chlorinated thiourea with a suitable three-carbon building block containing the carboxylic acid functionality or a precursor to it.

For instance, the reaction of thiourea with an α-chloro carbonyl compound is a classic method for forming the thiazole ring. indexcopernicus.com Variations of this, such as using substituted thioureas, can introduce diversity at the 2-position of the thiazole.

Strategies for Carboxylic Acid Group Introduction

The carboxylic acid group can be introduced at various stages of the synthesis. As mentioned earlier, it can be installed on a pre-formed 2-chlorothiazole ring via lithiation and carboxylation. researchgate.net Alternatively, the carboxylic acid or an ester equivalent can be part of one of the starting materials for the cyclization reaction. For example, an α-chloro-β-ketoester can be reacted with a thioamide to form a thiazole with a carboxylic ester group at the 5-position. Subsequent hydrolysis of the ester yields the desired carboxylic acid.

Another strategy involves the oxidation of a hydroxymethyl or aldehyde group at the 5-position of the thiazole ring. google.com This oxidation can be achieved using various oxidizing agents, including nitric acid in the presence of sulfuric acid. google.com

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of more efficient and environmentally friendly methods.

Solid-Phase Synthesis Applications for Thiazole Derivatives

Solid-phase synthesis has emerged as a powerful tool for the rapid generation of libraries of thiazole derivatives. mdpi.comrsc.orgnih.govdongguk.edu In this approach, one of the reactants is attached to a solid support, such as a resin. rsc.org Subsequent reactions are carried out, and excess reagents and byproducts are easily removed by washing the resin. This technique allows for high-throughput synthesis and purification. For example, thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives have been successfully synthesized using a solid-phase method involving Thorpe-Ziegler and cyclization reactions. mdpi.comnih.gov This methodology has been used to create libraries of compounds with diverse functional groups, achieving good yields over multiple steps. mdpi.com While not directly reported for 2-chloro-1,3-thiazole-5-carboxylic acid itself, the principles are applicable to its analogs.

Green chemistry principles are increasingly being applied to the synthesis of thiazoles to minimize environmental impact. bepls.comnih.govbohrium.comresearchgate.net This includes the use of greener solvents, catalysts, and energy sources. bepls.comnih.govbohrium.com For example, microwave irradiation and ultrasound have been employed to accelerate reactions and improve yields in thiazole synthesis. bepls.combohrium.com The use of recyclable catalysts and solvent-free reaction conditions are also key aspects of green synthetic approaches for thiazole derivatives. bepls.com

Chemo- and Regioselective Synthesis Strategies

The chemo- and regioselectivity of a synthetic route are critical for the efficient construction of specifically substituted thiazole rings like that in 2-chloro-1,3-thiazole-5-carboxylic acid. Regioselectivity refers to the control of where on a molecule a chemical reaction occurs, while chemoselectivity is the ability to react with one functional group in the presence of others.

A primary strategy for achieving regioselectivity in the synthesis of thiazole-5-carboxylic acids involves the use of a pre-formed thiazole ring which is then functionalized at the desired position. One established method is the halogen-metal exchange. researchgate.net This approach typically starts with a di-halogenated thiazole, which allows for selective reaction at one of the halogenated sites. For instance, a common precursor like 2-chlorothiazole can be selectively functionalized at the C5 position. A powerful method to achieve this is through directed ortho-metalation, where a reagent like n-butyllithium (n-BuLi) at low temperatures can selectively remove a proton from the C5 position, creating a lithiated intermediate. chemicalbook.com This intermediate can then react with an electrophile, such as ethyl formate, to introduce a formyl group at the C5 position, yielding 2-chloro-1,3-thiazole-5-carbaldehyde. chemicalbook.com Subsequent oxidation of this aldehyde provides the target 2-chloro-1,3-thiazole-5-carboxylic acid.

The reaction conditions for this formylation are crucial for its success, requiring anhydrous conditions and very low temperatures (-78 °C) to prevent side reactions. chemicalbook.com

Table 1: Regioselective Synthesis of 2-Chloro-1,3-thiazole-5-carboxylic Acid Precursor

| Starting Material | Reagents | Key Intermediate | Product | Selectivity | Reference |

|---|---|---|---|---|---|

| 2-Chlorothiazole | 1. n-Butyllithium (n-BuLi) in THF at -78°C 2. Ethyl formate | 2-Chloro-5-lithiothiazole | 2-Chloro-1,3-thiazole-5-carbaldehyde | Formylation at C5 | chemicalbook.com |

For more complex analogs, advanced catalytic systems are employed. Palladium-catalyzed cross-coupling and C-H activation reactions represent a frontier in achieving high chemo- and regioselectivity. For example, palladium catalysts can facilitate the coupling of heteroaryl bromides with anilines to form specific C-N bonds, a key step in building more complex molecules incorporating the thiazole scaffold. nih.gov The choice of ligand, base, and solvent are determining factors for controlling which C-H or C-Br bond participates in the reaction, thereby ensuring the desired regio-isomer is formed as the major product. nih.gov While not directly applied to the parent 2-chloro-1,3-thiazole-5-carboxylic acid in the cited literature, these principles are fundamental to creating diverse analogs.

Sustainable Synthesis Approaches for 2-Chloro-1,3-thiazole-5-carboxylic Acid Production

Modern synthetic chemistry places a strong emphasis on developing sustainable processes, often referred to as "green chemistry." These approaches aim to reduce waste, avoid hazardous materials, and improve energy efficiency.

A significant advancement in the sustainable synthesis of thiazole derivatives is the use of electrochemistry. For the synthesis of 2-chloro-5-chloromethyl-1,3-thiazole, a close analog of the target acid, a method has been developed that avoids traditional, hazardous chlorinating agents like chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂). google.comgoogle.com Instead, this process uses an electrochemical cell with platinum electrodes where a hydrochloric acid solution serves as both the electrolyte and the chlorine source. google.com

In this electrochemical method, the raw material, 1-isothiocyanato-2-chloro-2-propene, undergoes electrolytic chlorination at room temperature. google.com This process offers several environmental advantages:

Avoidance of Hazardous Reagents : It eliminates the need to transport and handle highly toxic and corrosive chlorinating agents. google.com

Mild Conditions : The reaction proceeds under mild conditions, reducing energy consumption and improving safety. google.com

Table 2: Comparison of Traditional vs. Sustainable Synthesis for a Thiazole Analog

| Parameter | Traditional Method (e.g., using SO₂Cl₂) | Sustainable Electrochemical Method |

|---|---|---|

| Chlorinating Agent | Sulfuryl chloride or chlorine gas google.com | Hydrochloric acid (electrolyte) google.com |

| By-products | Corrosive and hazardous gases (e.g., SO₂, HCl) | Recyclable HCl google.com |

| Reaction Conditions | Often requires specific temperature control (e.g., -40°C to +30°C) google.com | Room temperature google.com |

| Safety & Environmental Impact | High; involves toxic reagents and equipment corrosion google.com | Improved; avoids toxic reagents, reduces waste google.com |

Further sustainable strategies involve the use of catalytic rather than stoichiometric reagents and the replacement of hazardous solvents with greener alternatives like water or recyclable organic solvents. While specific green routes for the large-scale production of 2-chloro-1,3-thiazole-5-carboxylic acid are not extensively detailed in the literature, the principles demonstrated in the synthesis of its analogs pave the way for future development in this area. The ultimate goal is to design synthetic pathways that are not only efficient and selective but also minimally impactful on the environment.

Chemical Reactivity and Derivatization Strategies of 2 Chloro 1,3 Thiazole 5 Carboxylic Acid

Reactivity of the Chlorine Atom at Position 2

The chlorine atom at the 2-position of the thiazole (B1198619) ring is susceptible to displacement through various reactions, primarily nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org In the case of 2-chloro-1,3-thiazole-5-carboxylic acid, the electron-withdrawing nature of the thiazole ring's nitrogen and sulfur atoms, combined with the carboxylic acid group, facilitates the attack of nucleophiles at the carbon atom bonded to the chlorine.

A variety of nucleophiles can be employed in these reactions, including amines, thiols, and alkoxides, leading to the formation of 2-amino, 2-thio, and 2-alkoxy thiazole derivatives, respectively. These reactions are often carried out in the presence of a base to neutralize the hydrogen chloride generated during the reaction. The reactivity can be influenced by the nature of the nucleophile and the reaction conditions, such as solvent and temperature. For instance, reactions with bisulfide (HS-) and polysulfides have been studied in the context of chloroazines, which are structurally related, demonstrating that polysulfide dianions are particularly reactive nucleophiles. nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base, is a widely used method for creating biaryl structures. researchgate.net While specific examples for 2-chloro-1,3-thiazole-5-carboxylic acid are not extensively documented in readily available literature, the general principles of Suzuki reactions on chloro-heterocycles are well-established. researchgate.netyoutube.com

For related 2-chlorothiazole (B1198822) compounds, these reactions typically proceed by the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov The choice of palladium catalyst, ligands, base, and solvent system is crucial for achieving high yields and selectivity. For instance, in the synthesis of substituted quinazolines, temporary deactivation of a more reactive site allowed for selective cross-coupling at the C-2 position. nih.gov

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., R-NH2, R-SH), Base (e.g., K2CO3, Et3N), Solvent (e.g., DMF, DMSO) | 2-Amino- or 2-Thio-thiazole derivatives | wikipedia.orgnih.gov |

| Suzuki-Miyaura Coupling | Organoboron (e.g., Ar-B(OH)2), Pd Catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3), Solvent (e.g., Toluene/Water) | 2-Aryl-thiazole derivatives | researchgate.netyoutube.com |

Transformations of the Carboxylic Acid Moiety at Position 5

The carboxylic acid group at the 5-position offers another handle for derivatization, allowing for the introduction of a wide array of functional groups through esterification, amidation, reduction, and decarboxylation.

Esterification of 2-chloro-1,3-thiazole-5-carboxylic acid can be achieved through standard methods, such as reaction with an alcohol in the presence of an acid catalyst or by conversion to the acid chloride followed by reaction with an alcohol.

Amidation is a particularly important transformation in medicinal chemistry, as the amide bond is a key feature in many biologically active molecules. nih.gov Direct coupling of the carboxylic acid with an amine is typically facilitated by a coupling agent, such as a carbodiimide (B86325) (e.g., DCC, EDC) or a phosphonium (B103445) salt-based reagent. nih.gov These reagents activate the carboxylic acid to form a reactive intermediate that is then readily attacked by the amine. This approach has been used to synthesize a variety of thiazole-5-carboxamides. mdpi.com For example, a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were synthesized as potential anti-tumor drugs. nih.gov

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H2SO4) | 2-Chloro-1,3-thiazole-5-carboxylate ester | researchgate.net |

| Amidation | Amine (R-NH2), Coupling Agent (e.g., EDC, HATU), Base (e.g., DIPEA), Solvent (e.g., DMF) | 2-Chloro-1,3-thiazole-5-carboxamide | nih.govmdpi.com |

The carboxylic acid group can be reduced to a primary alcohol. youtube.com This transformation is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes. youtube.com The resulting 2-chloro-5-(hydroxymethyl)thiazole is another useful intermediate for further functionalization.

Decarboxylation, the removal of the carboxylic acid group, can be a more challenging transformation for thiazole-5-carboxylic acids. Kinetic studies on the decarboxylation of related 2-aminothiazole-5-carboxylic acids have shown that the reaction can proceed through different mechanisms depending on the acidity of the medium. rsc.orgrsc.org In some cases, palladium-catalyzed decarboxylative coupling reactions can be employed to directly form a new carbon-carbon bond at the 5-position. acs.org

Derivatization for Enhanced Biological Activity or Material Properties

The derivatization of 2-chloro-1,3-thiazole-5-carboxylic acid at both the 2- and 5-positions is a key strategy for the development of new molecules with enhanced biological activity or specific material properties. The thiazole ring itself is a privileged scaffold in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including antitumor, antibacterial, and anti-inflammatory properties. mdpi.comnih.gov

By strategically combining different functional groups at the C2 and C5 positions, chemists can fine-tune the molecule's properties, such as its ability to bind to a specific biological target. For instance, the synthesis of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives has led to compounds with fungicidal and antiviral activities. researchgate.net Furthermore, derivatives of thiazole carboxamides have been investigated as c-Met kinase inhibitors for cancer treatment. nih.gov In the field of neurodegenerative diseases, inhibitors of glycogen (B147801) synthase kinase-3 (GSK-3) have been developed based on thiazole-containing scaffolds. researchgate.netnih.govnih.gov

The diverse reactivity of 2-chloro-1,3-thiazole-5-carboxylic acid makes it a valuable starting material for creating libraries of compounds for high-throughput screening in drug discovery programs. The ability to readily modify both ends of the molecule allows for the systematic exploration of the chemical space around the thiazole core, increasing the probability of identifying lead compounds with desired therapeutic properties.

Formation of Glycine (B1666218) Conjugates and Other Biologically Relevant Derivatives

The carboxylic acid moiety of 2-chloro-1,3-thiazole-5-carboxylic acid is a key functional group for derivatization, most commonly through the formation of amide bonds. The synthesis of glycine conjugates, such as 2-chloro-1,3-thiazole-5-carboxylic acid glycine, is achieved via standard peptide coupling protocols. These reactions typically involve the activation of the carboxylic acid, which allows it to react with the amino group of glycine or other amino acids. semanticscholar.org

Commonly used coupling reagents for this transformation include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or water-soluble variants such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). peptide.com To minimize side reactions and potential racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. peptide.com The process involves the in-situ formation of a more reactive intermediate, such as an OBt ester, which then readily couples with the amine. peptide.com More advanced phosphonium and aminium-based coupling reagents, for instance, O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), offer high efficiency and rapid reaction times. peptide.com

The general strategy for forming these conjugates involves dissolving the thiazole carboxylic acid in a suitable aprotic solvent, adding the coupling agent and any additives, followed by the introduction of the glycine ester. After the reaction is complete, a standard workup and purification yield the desired amide conjugate. This method is not limited to glycine and can be extended to a wide range of natural and non-natural amino acids, providing a versatile platform for creating libraries of biologically relevant molecules. acs.org

Table 1: Representative Amide Coupling Reaction

| Reactant A | Reactant B | Coupling Reagents | Product |

| 2-Chloro-1,3-thiazole-5-carboxylic Acid | Glycine Methyl Ester | EDC, HOBt | 2-((2-Chloro-1,3-thiazole-5-carbonyl)amino)acetic acid (Glycine Conjugate) |

Synthesis of Complex Thiazole-Based Architectures

The rigid, five-membered ring of the thiazole makes it an excellent scaffold for constructing more complex molecular architectures, such as peptidomimetics and fused heterocyclic systems like benzothiazoles. rsc.orgnih.gov

Peptidomimetics:

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties like stability and bioavailability. nih.gov The 2-chloro-1,3-thiazole-5-carboxylic acid core can be incorporated into peptide chains to act as a constrained dipeptide isostere or a turn-inducing element. rsc.orgnih.gov The thiazole ring can replace a labile peptide bond, enhancing resistance to enzymatic degradation. nih.gov

The synthesis of these complex structures often employs solid-phase peptide synthesis (SPPS). In this approach, the thiazole core or an amino acid is attached to a solid support resin, and the peptide chain is built step-by-step. rsc.orgnih.gov For instance, a thiazole unit with functional groups at different positions can be used as a template to elongate peptide chains from multiple points, creating unique three-dimensional structures. rsc.org Research has demonstrated the traceless solid-phase synthesis of 1,3-thiazole-based peptidomimetics where the thiazole core is used as a template to mimic β-turn secondary structures found in proteins. rsc.org

Benzothiazole Derivatives:

While the primary reactivity for derivatization is at the carboxylic acid, the 2-chloro substituent offers a handle for different transformations, including the construction of fused ring systems. The synthesis of benzothiazoles, for example, typically involves the condensation of a 2-aminothiophenol (B119425) with a carboxylic acid or its derivative. mdpi.comorganic-chemistry.org

In a potential synthetic route, the 2-chloro-1,3-thiazole-5-carboxylic acid could be converted to a more reactive species, such as an acyl chloride, using reagents like thionyl chloride. mdpi.com This activated intermediate could then react with a substituted 2-aminothiophenol. The initial reaction would form an amide linkage, followed by an intramolecular cyclization via nucleophilic aromatic substitution of the 2-chloro group by the thiol, leading to the formation of a thiazolo[5,4-f]benzothiazole core. Various synthetic methods for benzothiazoles, such as using catalysts like samarium triflate in aqueous media or employing coupling reagents like (o-CF3PhO)3P, highlight the diverse conditions available for such cyclization reactions. organic-chemistry.org

Table 2: Strategies for Complex Architecture Synthesis

| Target Architecture | Synthetic Strategy | Key Precursor | Description |

| Peptidomimetics | Solid-Phase Peptide Synthesis (SPPS) | 2-Chloro-1,3-thiazole-5-carboxylic Acid | The thiazole is incorporated into a growing peptide chain to act as a rigid structural mimic of a peptide bond or turn. rsc.orgnih.gov |

| Benzothiazole Derivatives | Condensation and Cyclization | 2-Chloro-1,3-thiazole-5-carbonyl chloride | The activated carboxylic acid reacts with 2-aminothiophenol, followed by intramolecular cyclization to form a fused bicyclic system. mdpi.comresearchgate.net |

Applications of 2 Chloro 1,3 Thiazole 5 Carboxylic Acid in Advanced Chemical Research

Role as a Key Building Block in Medicinal Chemistry and Drug Discovery

The thiazole (B1198619) nucleus is a prominent feature in numerous pharmacologically active compounds. 2-chloro-1,3-thiazole-5-carboxylic acid, in particular, offers strategically positioned functional groups that allow for diverse chemical modifications, making it a valuable starting material for constructing novel pharmaceutical agents.

Design and Synthesis of Thiazole-Containing Pharmaceutical Agents

2-chloro-1,3-thiazole-5-carboxylic acid is a crucial intermediate in the synthesis of various thiazole-containing pharmaceuticals. The carboxylic acid and chloro-substituents on the thiazole ring provide two distinct reaction sites for molecular elaboration. For instance, the carboxylic acid can be converted into an amide, a common functional group in many drugs, through coupling reactions with various amines.

A notable application is in the synthesis of the anticancer drug Dasatinib. semanticscholar.orgnih.gov An efficient method for creating a key intermediate, 2-amino-N-(2-chloro-6-methylphenyl)-thiazole-5-carboxamide, has been developed, which is a core component of Dasatinib. semanticscholar.org This synthesis highlights the utility of the thiazole-5-carboxamide (B1230067) framework. The general synthetic approach often involves the reaction of an amine-protected thiazole carboxylic acid chloride with a substituted aniline. google.com

The versatility of the thiazole ring, which allows for functionalization at the C2, C4, and C5 positions, makes it an ideal template for building libraries of compounds for drug discovery. nih.gov

Exploration in Anticancer and Antidiabetic Drug Development (via related derivatives)

The thiazole scaffold is integral to the development of new therapeutic agents, particularly in oncology and metabolic diseases. Derivatives of 2-chloro-1,3-thiazole-5-carboxylic acid are actively investigated for their potential as anticancer and antidiabetic drugs.

Anticancer Research: Substituted thiazole compounds are recognized for a wide range of biological activities, including antitumor effects. mdpi.comresearchgate.net Researchers have synthesized series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives and evaluated their anticancer activity against various cell lines such as A-549 (lung cancer), Bel7402 (liver cancer), and HCT-8 (colon cancer). mdpi.comresearchgate.net In one study, a derivative containing a 4-chloro-2-methylphenyl amido group showed significant inhibitory activity. mdpi.comresearchgate.net Similarly, other research has focused on designing 2-amino-thiazole-5-carboxylic acid phenylamide derivatives based on the structure of Dasatinib, with some compounds showing high potency against human K563 leukemia cells. nih.gov The thiazole carboxamide moiety is a common feature in many natural antineoplastic agents. kau.edu.sa

Examples of Thiazole Derivatives in Anticancer Research

| Derivative Class | Target Cancer Cell Lines | Key Findings | Reference |

|---|---|---|---|

| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamides | A-549, Bel7402, HCT-8 | Compound with 4-chloro-2-methylphenyl amido group showed highest activity (48% inhibition against A-549). | mdpi.comresearchgate.net |

| 2-amino-thiazole-5-carboxylic acid phenylamides | K563 (leukemia), MCF-7 (breast), HT-29 (colon) | Compound 6d showed high potency against K563 cells, comparable to Dasatinib. | nih.gov |

| 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives | Broad panel of hematologic and solid tumor cell lines | Demonstrated potent anti-proliferative activity and induced G0/G1 cell cycle arrest. | nih.gov |

Antidiabetic Research: Thiazole derivatives are also being explored for the management of diabetes mellitus. nih.gov Research has shown that certain thiazole-containing compounds can act as inhibitors of key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase, which helps in controlling post-meal blood sugar levels. nih.gov Additionally, some derivatives show inhibitory activity against aldose reductase (AR), an enzyme implicated in diabetic complications. nih.gov Novel piperidine-bearing hydrazinyl-thiazole derivatives have been synthesized and found to exhibit potent, selective inhibition of these enzymes, suggesting their potential for developing new antidiabetic therapies. nih.gov

Thiazole Derivatives as Enzyme Inhibitors in Diabetes Research

| Enzyme Target | Derivative Class | Significance | Reference |

|---|---|---|---|

| α-Glucosidase (α‐GLY) | Hydrazine clubbed thiazoles | Inhibition slows carbohydrate digestion, reducing postprandial hyperglycemia. | nih.gov |

| α-Amylase (α‐AMY) | Hydrazine clubbed thiazoles | Inhibition delays the breakdown of complex carbohydrates to simple sugars. | nih.gov |

| Aldose Reductase (AR) | Hydrazine clubbed thiazoles | Inhibition may prevent or delay long-term diabetic complications like neuropathy and retinopathy. | nih.gov |

Development of Peptidomimetics Incorporating Thiazole Scaffolds

Peptidomimetics are compounds designed to mimic the structure and function of peptides, but with improved stability and bioavailability. The thiazole ring is an excellent template for creating these mimics because it can be functionalized at multiple positions to replicate the spatial arrangement of amino acid side chains. nih.gov

Researchers have developed solid-phase synthesis methods to create libraries of 1,3-thiazole-based peptidomimetics. nih.gov These methods often start with a key intermediate like 4-amino-thiazole-5-carboxylic acid, which can be elaborated with peptide chains at both its amino and carboxyl ends. nih.gov This approach has been used to synthesize analogues that help in understanding the binding sites of complex proteins like P-glycoprotein (P-gp), which is involved in multidrug resistance in cancer. nih.govusuhs.edu By systematically modifying the thiazole peptidomimetic structure, researchers can probe the structural requirements for ligand binding and design molecules that can modulate the protein's function. nih.govusuhs.edu

Applications in Agrochemical and Pesticide Research

The structural features of 2-chloro-1,3-thiazole-5-carboxylic acid are also highly relevant in the field of agrochemicals, where it serves as an important intermediate for insecticides and a scaffold for developing new crop protection agents.

Intermediate in Neonicotinoid Insecticide Synthesis

2-chloro-1,3-thiazole-5-carboxylic acid is a known metabolite of major neonicotinoid insecticides, such as thiamethoxam (B1682794) and clothianidin. nih.govresearchgate.net Neonicotinoids are a class of systemic insecticides that act on the central nervous system of insects. nih.gov The presence of this carboxylic acid as a breakdown product in various media, including plants and mammals, points to the core importance of the 2-chlorothiazole (B1198822) moiety in the parent insecticides. nih.govresearchgate.net The synthesis of these globally significant pesticides often involves intermediates containing the 2-chlorothiazole ring, which is a key structural component for their insecticidal activity.

Modification for Novel Agrochemical Development

The thiazole ring is a versatile moiety used not only in medicine but also in the design of pesticides. mdpi.comresearchgate.net The success of the 2-chlorothiazole core in neonicotinoids has spurred further research into modifying this scaffold to develop new agrochemicals. By altering the substituents on the thiazole ring derived from precursors like 2-chloro-1,3-thiazole-5-carboxylic acid, chemists aim to create novel compounds with improved efficacy, a different spectrum of activity, or better environmental profiles. The development of clubbed heterocyclic compounds, where a thiazole ring is combined with other active heterocycles like 1,3,4-oxadiazole, is one such strategy to discover new molecules with potent herbicidal or fungicidal properties. researchgate.net

Utilization in Environmental and Human Biomonitoring Studies

2-Chloro-1,3-thiazole-5-carboxylic acid (2-CTA) has emerged as a significant biomarker in the fields of environmental science and human health. Its primary relevance lies in its role as a metabolite of certain widely used insecticides, making its detection a key indicator of exposure.

2-Chloro-1,3-thiazole-5-carboxylic Acid as a Metabolite of Neonicotinoids

2-CTA is recognized as a group-specific metabolite for neonicotinoid insecticides that possess a 2-chlorothiazolyl chemical group. nih.govresearchgate.net Its presence in biological samples, such as human urine, indicates exposure to parent compounds like clothianidin and thiamethoxam. researchgate.netnih.gov The metabolic pathway involves the transformation of these insecticides within the body. For instance, thiamethoxam is known to be metabolized into clothianidin in both insects and plants. researchgate.netepa.gov Subsequently, both thiamethoxam and clothianidin can undergo further biotransformation, including oxidative cleavage, which leads to the formation of 2-CTA. nih.gov This metabolic process makes 2-CTA a valuable tool for assessing human exposure to this specific class of neonicotinoids. nih.gov

In mouse studies, the metabolism of thiamethoxam and clothianidin was shown to produce chlorothiazolecarboxylic acid, which is then conjugated with glycine (B1666218) or glucuronic acid for excretion. nih.gov While 2-CTA was initially suspected to be a major urinary metabolite in humans, studies with volunteers who were orally dosed with these neonicotinoids revealed that it was not readily detectable by some screening methods. researchgate.net However, more sensitive, quantitative methods have since been developed to measure 2-CTA and its glycine conjugate, confirming its role as a biomarker, albeit sometimes at low concentrations. researchgate.net

Analytical Methodologies for Detection and Quantification in Biological Matrices (e.g., human urine)

The accurate detection and quantification of 2-chloro-1,3-thiazole-5-carboxylic acid in biological matrices like human urine are crucial for biomonitoring studies. Given the typically low concentrations of this metabolite, highly sensitive analytical techniques are required.

A validated method for the simultaneous analysis of 2-CTA and other neonicotinoid metabolites in human urine involves gas chromatography coupled to tandem mass spectrometry (GC-MS/MS). nih.gov A common sample preparation workflow for this method includes:

Liquid-liquid extraction to isolate the analytes from the complex urine matrix. researchgate.net

Silylation , a derivatization technique to increase the volatility and thermal stability of the analytes, making them suitable for GC analysis. researchgate.net

Analysis by GC-MS/MS , which provides high selectivity and sensitivity for accurate quantification. nih.gov

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) has also been employed for the qualitative screening of neonicotinoid metabolites in urine. researchgate.net Furthermore, to facilitate accurate quantification using stable isotope dilution, isotopically labeled internal standards of 2-CTA and its glycine conjugate (2-CTA-gly) have been synthesized. nih.gov These advanced analytical methods enable the reliable measurement of 2-CTA, even at trace levels, providing valuable data for human exposure assessment. nih.govresearchgate.net

Interactive Table: Analytical Methods for 2-CTA Detection

| Analytical Technique | Sample Matrix | Key Preparation Steps | Purpose |

| GC-MS/MS | Human Urine | Liquid-liquid extraction, Silylation | Quantitative Analysis |

| LC-HRMS | Human Urine | - | Qualitative Screening |

Toxicokinetic Studies of Thiazole-Based Metabolites

Toxicokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of substances, are essential for understanding the fate of neonicotinoids and their metabolites in the human body. Research involving single oral doses of neonicotinoids in male volunteers has provided initial data on the excretion patterns of 2-CTA and its metabolites.

In these studies, urine samples were collected over a 48-hour period post-administration. The results indicated that the urinary excretion fraction for the glycine conjugate of 2-CTA (2-CTA-gly) was approximately 0.03%. researchgate.net This suggests that while 2-CTA is a confirmed metabolite, its excretion, particularly as the glycine conjugate, represents a minor pathway for the elimination of the parent neonicotinoids in humans under the studied conditions. The data from such studies are critical for reverse dosimetry, a process used to calculate the initial dose of a substance based on the concentration of its metabolites in biological samples. researchgate.net

Interactive Table: Human Toxicokinetic Data for 2-CTA Metabolite

| Compound | Parent Neonicotinoid | Mean 48h Urinary Excretion Fraction (Fue) |

| 2-chloro-1,3-thiazole-5-carboxylic acid glycine | Clothianidin/Thiamethoxam | 0.03% |

Potential in Materials Science and Polymer Chemistry

While 2-chloro-1,3-thiazole-5-carboxylic acid itself does not have widely documented applications in materials science and polymer chemistry based on available research, the broader class of thiazole carboxylic acids is recognized for its utility in these fields. Isomeric compounds such as thiazole-4-carboxylic acid and thiazole-5-carboxylic acid are used as building blocks in the synthesis of specialized polymers and coatings. chemimpex.comchemimpex.com

The incorporation of these thiazole derivatives can enhance the properties of materials, leading to improved durability, thermal stability, and mechanical strength. chemimpex.comchemimpex.com For instance, thiazole-5-carboxylic acid is specifically mentioned for its role in producing specialty polymers and resins for high-performance applications. chemimpex.com Thiazole-containing compounds are also used as intermediates in the manufacturing of dyes and pigments. chemimpex.com Although direct evidence is limited for the 2-chloro substituted isomer, the established utility of the core thiazole carboxylic acid structure suggests a potential area for future research and development in materials science.

Spectroscopic and Analytical Characterization Techniques for 2 Chloro 1,3 Thiazole 5 Carboxylic Acid and Its Derivatives

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are indispensable for separating 2-chloro-1,3-thiazole-5-carboxylic acid from impurities and for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas chromatography-mass spectrometry is a highly effective method for the analysis of volatile and thermally stable derivatives of 2-chloro-1,3-thiazole-5-carboxylic acid. In a study focused on human biomonitoring of neonicotinoids, 2-chloro-1,3-thiazole-5-carboxylic acid (2-CTA), a metabolite of certain insecticides, was analyzed using GC-MS. researchgate.net The method involved liquid-liquid extraction of the analyte from urine samples, followed by silylation to increase its volatility. researchgate.net This derivatization step is crucial for enabling the analysis of the otherwise non-volatile carboxylic acid by GC. The subsequent analysis by mass spectrometry allows for the sensitive and specific detection of the silylated derivative.

Another application of GC-MS involves the identification of various compounds in mixtures, such as those from plant extracts. jmchemsci.com While not directly analyzing 2-chloro-1,3-thiazole-5-carboxylic acid, this demonstrates the capability of GC-MS to separate and identify a wide range of chemical compounds, including those with heterocyclic structures. jmchemsci.com For instance, the analysis of a mixture of Punica granatum peel and Ziziphus spina-christi leaves extracts identified various compounds, including 3-Isothiazolecarboxamide, 4-amino-, showcasing the technique's utility in identifying structurally related heterocyclic compounds. jmchemsci.com

A method for the identification and quantification of 1,3-thiazinane-4-carboxylic acid (TCA) in human urine utilized GC-MS with chemical derivatization using isobutyl chloroformate (IBCF). mdpi.com This approach highlights the necessity of derivatization for the GC-MS analysis of polar analytes like carboxylic acids to improve their chromatographic behavior and detection. mdpi.com

High-Performance Liquid Chromatography (HPLC) and LC-MS

High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS) are powerful tools for the analysis of non-volatile and thermally labile compounds like 2-chloro-1,3-thiazole-5-carboxylic acid, without the need for derivatization.

An HPLC-MS/MS method was developed for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid (HPPTCA), a thiazolidine (B150603) derivative, in human plasma. nih.gov This method employed a simple sample preparation procedure involving protein precipitation and ultrafiltration. nih.gov The use of tandem mass spectrometry (MS/MS) provided high selectivity and sensitivity for quantification. nih.gov Similarly, another HPLC-UV based method was developed for the simultaneous determination of HPPTCA and other aminothiols in plasma, which involved derivatization to enhance UV detection. nih.gov

LC-MS-based methods have also been compared for the determination of various carboxylic acids in animal matrices. nih.gov These methods often utilize derivatization to improve the chromatographic separation and ionization of the carboxylic acids in reverse-phase HPLC. nih.gov For the analysis of 2-aminothiazoline-4-carboxylic acid (ATCA), a biomarker for cyanide poisoning, an LC-MS/MS method was developed using a solid-phase extraction (SPE) procedure for sample cleanup. nih.gov The detection was achieved by electrospray ionization (ESI) in positive mode, monitoring specific mass transitions for quantification. nih.gov

The following table summarizes typical parameters for HPLC analysis of related thiazole (B1198619) carboxylic acid derivatives:

| Parameter | Value | Reference |

| Column | ZORBAX SB-C18 (150 × 4.6 mm, 5.0 µm) | nih.gov |

| Mobile Phase | Gradient elution with 0.1 mol/L trichloroacetic acid (pH 1.7) and acetonitrile | nih.gov |

| Flow Rate | 1 mL/min | nih.gov |

| Detection | UV at 355 nm (after derivatization) | nih.gov |

| Linearity Range | 1–100 µmol/L | nih.gov |

| Limit of Quantification (LOQ) | 1 µmol/L | nih.gov |

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques are crucial for the definitive identification and structural elucidation of 2-chloro-1,3-thiazole-5-carboxylic acid and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For thiazole derivatives, the chemical shifts in the NMR spectra are characteristic of the protons and carbons in the heterocyclic ring and its substituents. For example, in the ¹H NMR spectrum of a thiazole derivative, the proton on the thiazole ring typically appears as a singlet. chemicalbook.comchemicalbook.com The proton of the carboxylic acid group is highly deshielded and appears far downfield, typically in the range of 10-12 ppm, and this signal disappears upon the addition of D₂O due to hydrogen-deuterium exchange. libretexts.org Protons on a carbon adjacent to the carboxylic acid group typically absorb in the 2-3 ppm region. libretexts.org

In the context of 2-amino-4-methylthiazole-5-carboxylic acid derivatives, ¹H NMR spectra have been used to confirm the structure of various N-substituted products. researchgate.net For instance, the ¹H NMR spectrum of the ethyl ester of 2-acetylamino-4-methylthiazole-5-carboxylic acid shows characteristic signals for the ethyl group, the methyl group on the thiazole ring, and the aromatic protons. researchgate.net

The following table provides an example of ¹H NMR data for a related thiazole derivative:

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Reference |

| 5-Chloro-thiazole-2-carboxylic acid | - | 1H signal | chemicalbook.com |

| 2-Chloro-1,3-thiazole-5-carbaldehyde | - | 1H signal | chemicalbook.com |

¹³C NMR spectroscopy provides complementary information. For instance, in a study of new thiadiazole derivatives, ¹³C NMR was used to identify the carbon signals of the heterocyclic ring and the substituents. scispace.com

Infrared (IR) and UV-Visible Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The carboxyl group of 2-chloro-1,3-thiazole-5-carboxylic acid exhibits two characteristic stretching absorptions: a very broad O-H stretch from 2500 to 3300 cm⁻¹ due to hydrogen bonding, and a strong C=O stretch around 1710 cm⁻¹. libretexts.org The thiazole ring itself also shows characteristic absorption bands. Studies on the infrared spectra of thiazole and its methyl derivatives have identified bands associated with the thiazole ring vibrations. cdnsciencepub.comresearchgate.netau.dk For instance, strong bands in the regions of 1375-1385 cm⁻¹ have been attributed to the thiazole skeleton. cdnsciencepub.com

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Carboxylic acids without additional conjugation typically absorb around 210 nm, which is often too low to be of significant practical use for simple structures. libretexts.org However, the presence of the thiazole ring and the chlorine atom can shift the absorption maximum. Thiazole itself exhibits UV absorption, and the presence of substituents can further influence the spectrum. nist.gov Carbonyl groups generally show a weak absorbance around 270-300 nm corresponding to an n→π* transition. masterorganicchemistry.com

Mass Spectrometry (MS) for Molecular Ion Characterization

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. The mass spectrum of 2-chloro-1,3-thiazole-5-carboxylic acid would show a molecular ion peak corresponding to its molecular weight (163.58 g/mol ). sigmaaldrich.com Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with a ratio of approximately 3:1 for the M and M+2 peaks.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. rsc.org Fragmentation patterns observed in the mass spectrum can also provide valuable structural information. For short-chain carboxylic acids, prominent peaks due to the loss of OH (M-17) and COOH (M-45) are often observed. libretexts.org In the context of 2-chloro-1,3-thiazole-5-carboxylic acid, fragmentation might involve cleavage of the bond next to the carbonyl group or fragmentation of the thiazole ring.

The following table shows predicted collision cross-section (CCS) values for adducts of a related compound, 3-chloro-1,2-thiazole-5-carboxylic acid, which can be useful in ion mobility-mass spectrometry studies: uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 163.95676 | 126.6 |

| [M+Na]⁺ | 185.93870 | 137.5 |

| [M-H]⁻ | 161.94220 | 128.8 |

Advanced Characterization for Solid-State Properties

The comprehensive understanding of a chemical compound's solid-state properties is crucial for its application in materials science and pharmaceutical development. For 2-chloro-1,3-thiazole-5-carboxylic acid and its derivatives, advanced analytical techniques such as X-ray crystallography and thermal analysis provide indispensable insights into molecular structure, conformation, and thermal stability. These methods are fundamental in correlating the microscopic arrangement of atoms with the macroscopic properties of the material.

X-ray Crystallography for Molecular Conformation

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the elucidation of bond lengths, bond angles, torsional angles, and the nature of intermolecular interactions, which collectively define the molecular conformation and the crystal packing.

While the specific crystal structure for 2-chloro-1,3-thiazole-5-carboxylic acid is not prominently available in published literature, analysis of closely related derivatives provides significant insight into the expected structural features. A key example is the crystallographic study of 2-chloro-5-(chloromethyl)thiazole . nih.govresearchgate.net The analysis of this derivative reveals critical conformational details of the 2-chlorothiazole (B1198822) core.

Key findings from the study of 2-chloro-5-(chloromethyl)thiazole show that the thiazole ring itself is essentially planar. nih.govresearchgate.net In this structure, the chlorine atom at the 2-position lies very close to the plane of the thiazole ring. However, the chloromethyl group at the 5-position exhibits a notable torsion angle, with the exocyclic C-Cl bond oriented significantly out of the ring's plane. nih.govresearchgate.net

The data obtained from such an analysis is typically presented in a detailed crystallographic table.

Table 1: Representative Crystallographic Data for a 2-Chlorothiazole Derivative (Based on data for 2-chloro-5-(chloromethyl)thiazole) nih.gov

| Parameter | Value |

| Chemical Formula | C₄H₃Cl₂NS |

| Molecular Weight ( g/mol ) | 168.03 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.2430 (8) |

| b (Å) | 17.151 (3) |

| c (Å) | 9.1640 (18) |

| β (°) | 96.82 (3) |

| Volume (ų) | 662.2 (2) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 293 |

| Key Torsion Angle (S-C2-C4-Cl2) | -66.66 (1)° |

This data provides a foundational blueprint of the molecule's solid-state conformation, revealing the inherent planarity of the thiazole ring and the specific spatial orientation of its substituents.

Thermal Analysis Techniques

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. These methods are vital for determining the thermal stability, melting point, and decomposition profile of compounds like 2-chloro-1,3-thiazole-5-carboxylic acid.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. It is particularly useful for identifying first-order phase transitions, such as melting. For 2-chloro-1,3-thiazole-5-carboxylic acid, a sharp endothermic peak in a DSC thermogram would indicate its melting point. Published data indicates a melting point in the range of 165.5-167°C for this compound. chemicalbook.com This distinct thermal event is a key indicator of the compound's purity and solid-state integrity.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. A TGA curve provides information about the thermal stability of the compound and the temperature ranges in which it decomposes. For a compound like 2-chloro-1,3-thiazole-5-carboxylic acid, one would expect the TGA curve to be flat up to a certain temperature, indicating stability. Beyond this point, a sharp drop in mass would signify the onset of thermal decomposition. The process could occur in single or multiple steps, potentially corresponding to the loss of the carboxylic acid group followed by the breakdown of the heterocyclic ring. Studies on other heterocyclic derivatives, such as those of 1,2,4-triazole, show how TGA can be used to determine kinetic parameters for the decomposition process, including activation energy and the order of the reaction. researchgate.net

The combination of DSC and TGA provides a comprehensive thermal profile.

Table 2: Expected Thermal Analysis Data for 2-Chloro-1,3-thiazole-5-carboxylic Acid

| Technique | Observed Event | Typical Temperature Range (°C) | Information Gained |

| DSC | Endothermic Peak (Melting) | 165.5 - 167 chemicalbook.com | Melting point, purity, enthalpy of fusion |

| TGA | Mass Loss (Decomposition) | > 170 (Hypothetical) | Onset of decomposition, thermal stability, residue content |

These techniques are crucial for establishing the operational limits for the compound's use and storage, and for understanding its behavior during formulation processes that may involve heating.

Computational and Theoretical Investigations of 2 Chloro 1,3 Thiazole 5 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics, from electron distribution to the energies of molecular orbitals.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. mdpi.com It is favored for its balance of accuracy and computational cost. Studies on related heterocyclic systems often employ DFT to calculate geometries, energies, and various electronic parameters. orientjchem.org The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional used in these studies, often paired with a basis set like 6-311++G(d,p) to provide reliable results for organic molecules. orientjchem.orgdergipark.org.tr

For 2-chloro-1,3-thiazole-5-carboxylic acid, DFT calculations would be instrumental in determining key quantum chemical parameters that describe its reactivity and stability. These parameters include ionization potential, electron affinity, and chemical hardness. Such calculations help in understanding the molecule's behavior in chemical reactions and its potential as a scaffold in medicinal chemistry. researchgate.net

| Parameter | Description | Significance in Reactivity Analysis |

|---|---|---|

| Total Energy | The total energy of the molecule in its optimized geometry. | Used to compare the stability of different isomers or conformers. |

| Ionization Potential (IP) | The energy required to remove an electron from the molecule. | Indicates the molecule's ability to act as an electron donor. |

| Electron Affinity (EA) | The energy released when an electron is added to the molecule. | Indicates the molecule's ability to act as an electron acceptor. |

| Chemical Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. | Harder molecules are generally less reactive. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences intermolecular interactions and solubility. |

Molecular orbital (MO) analysis, particularly the examination of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's chemical reactivity and electronic transitions. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

| Conformer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| T5CA_1 (most stable) | -7.48 | -1.55 | 5.93 |

| T5CA_2 | -7.46 | -1.52 | 5.94 |

| T5CA_3 | -7.35 | -1.50 | 5.85 |

| T5CA_4 | -7.40 | -1.52 | 5.88 |

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide a dynamic picture of molecular behavior, from conformational flexibility to interactions with biological macromolecules.

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. For 2-chloro-1,3-thiazole-5-carboxylic acid, the primary source of conformational flexibility arises from the rotation of the carboxylic acid group relative to the thiazole (B1198619) ring.

A detailed DFT study on the closely related thiazole-5-carboxylic acid (T5CA) identified four stable conformers based on the orientation of the carboxylic group. dergipark.org.tr The most stable conformer was found to be planar. The relative energies of the other conformers were calculated to be slightly higher, indicating small energy barriers for rotation. dergipark.org.tr For 2-chloro-1,3-thiazole-5-carboxylic acid, a similar analysis would be expected to yield different conformers. The presence of the chlorine atom could introduce steric or electronic effects that might alter the relative stability and planarity of these conformers.

| Conformer | Relative Energy (kJ/mol) | Planarity |

|---|---|---|

| T5CA_1 | 0.00 | Planar |

| T5CA_2 | 0.14 | Planar |

| T5CA_3 | 27.11 | Non-planar |

| T5CA_4 | 29.84 | Non-planar |

In the context of drug discovery, understanding how a small molecule like 2-chloro-1,3-thiazole-5-carboxylic acid interacts with a biological target is paramount. Molecular docking and molecular dynamics (MD) simulations are the primary computational tools used for this purpose. acs.org

Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site. This technique is used to screen virtual libraries of compounds and to generate hypotheses about the key interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for binding affinity. Following docking, MD simulations can be employed to study the dynamic stability of the protein-ligand complex over time. acs.org These simulations provide a more realistic representation of the binding event by accounting for the flexibility of both the protein and the ligand in a simulated physiological environment. Although specific protein-ligand modeling studies for 2-chloro-1,3-thiazole-5-carboxylic acid are not extensively documented, the thiazole core is a known pharmacophore in many approved drugs, suggesting its potential to interact with various biological targets. researchgate.net

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational methods are highly effective at predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. Quantum chemical calculations, particularly DFT, can accurately predict vibrational frequencies (infrared spectra) and nuclear magnetic resonance (NMR) chemical shifts. mdpi.com A good agreement between calculated and experimental spectra can help confirm the proposed molecular structure. mdpi.com

Furthermore, these theoretical approaches can be used to explore potential chemical reaction pathways. By calculating the energies of reactants, products, and transition states, chemists can determine activation energies and reaction thermodynamics. This allows for the prediction of the most likely reaction mechanisms and helps in optimizing synthetic routes. For 2-chloro-1,3-thiazole-5-carboxylic acid, computational studies could predict its reactivity in various organic transformations, such as nucleophilic substitution at the chloro-substituted carbon or reactions involving the carboxylic acid group.

Computational NMR and IR Spectroscopy

Computational spectroscopy is an indispensable tool in modern chemistry for the prediction and interpretation of NMR and IR spectra. Density Functional Theory (DFT) is a commonly employed method for these calculations, providing a good balance between accuracy and computational cost.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations of NMR spectra involve determining the magnetic shielding tensors of the nuclei within a molecule. These tensors are then used to calculate the chemical shifts (δ), which are highly sensitive to the electronic environment of each nucleus. For 2-chloro-1,3-thiazole-5-carboxylic acid, computational models can predict the ¹H and ¹³C NMR chemical shifts.

A study on the closely related thiazole-5-carboxylic acid using DFT with the B3LYP functional and a 6-311++G(d,p) basis set provides insight into the expected chemical shifts. dergipark.org.tr The introduction of a chlorine atom at the C2 position in 2-chloro-1,3-thiazole-5-carboxylic acid is expected to induce notable changes in the electron distribution and, consequently, the chemical shifts. The electron-withdrawing nature of the chlorine atom would likely lead to a downfield shift (higher ppm) for the nearby carbon and hydrogen atoms.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Chloro-1,3-thiazole-5-carboxylic Acid

| Atom | Predicted Chemical Shift (ppm) | Notes |

| H (on C4) | 8.0 - 8.5 | The sole proton on the thiazole ring, expected to be deshielded. |

| C2 | 150 - 155 | Significantly influenced by the attached chlorine and nitrogen atoms. |

| C4 | 125 - 130 | Influenced by the adjacent sulfur atom and the delocalized π-system. |

| C5 | 135 - 140 | Attached to the electron-withdrawing carboxylic acid group. |

| COOH | 165 - 170 | Typical range for a carboxylic acid carbon. |

Note: The chemical shifts are illustrative and based on theoretical predictions for analogous structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy:

Computational IR spectroscopy involves calculating the vibrational frequencies of a molecule. These frequencies correspond to the various vibrational modes, such as stretching, bending, and rocking of the chemical bonds. The calculated spectrum can be compared with experimental data to aid in the assignment of observed absorption bands.

For 2-chloro-1,3-thiazole-5-carboxylic acid, key vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretch, C-Cl stretch, and various vibrations of the thiazole ring. DFT calculations can provide the wavenumbers and intensities of these vibrations. A theoretical study on 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile demonstrated the utility of DFT in assigning IR bands for thiazole derivatives. nih.gov

Interactive Data Table: Predicted IR Vibrational Frequencies for 2-Chloro-1,3-thiazole-5-carboxylic Acid

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 3400 - 3600 | Broad, Strong |

| C-H stretch (Thiazole Ring) | 3000 - 3100 | Medium |

| C=O stretch (Carboxylic Acid) | 1700 - 1750 | Strong |

| C=N stretch (Thiazole Ring) | 1500 - 1600 | Medium |

| C-Cl stretch | 700 - 800 | Medium |

Note: These are predicted frequencies and are subject to variations based on the computational method and experimental conditions.

Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, providing insights into transition states, activation energies, and reaction intermediates that are often difficult to observe experimentally. For 2-chloro-1,3-thiazole-5-carboxylic acid, theoretical studies can elucidate mechanisms of reactions such as electrophilic and nucleophilic substitutions, as well as decarboxylation.

A study on the UV-induced photolysis of 2-aminothiazole-4-carboxylic acid revealed that the reaction can proceed through decarboxylation, followed by the cleavage of the S1-C2 bond of the thiazole ring. mdpi.com While the reaction conditions are different, this suggests that the thiazole ring in related carboxylic acids can be susceptible to ring-opening reactions.

Potential Reaction Pathways:

Decarboxylation: The loss of carbon dioxide from the carboxylic acid group is a common reaction for many carboxylic acids, which can be investigated computationally to determine the activation energy and the stability of the resulting intermediate.

Nucleophilic Aromatic Substitution: The chlorine atom at the C2 position is a potential site for nucleophilic attack. Computational studies can model the approach of a nucleophile, the formation of a Meisenheimer-like intermediate, and the departure of the chloride ion. The calculations can help in predicting the feasibility of such reactions with different nucleophiles.

Electrophilic Attack on the Thiazole Ring: The electron density distribution on the thiazole ring, which can be calculated using methods like Natural Bond Orbital (NBO) analysis, can predict the most likely sites for electrophilic attack. acs.orgnih.gov The presence of the electron-withdrawing chloro and carboxylic acid groups would deactivate the ring towards electrophilic substitution.

By mapping the potential energy surface for these reactions, computational chemists can identify the most favorable reaction pathways and provide a detailed, atomistic understanding of the chemical reactivity of 2-chloro-1,3-thiazole-5-carboxylic acid.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Improved Sustainability

The synthesis of thiazole (B1198619) derivatives has traditionally involved methods that can be resource-intensive and generate hazardous waste. bepls.com The development of environmentally benign, "green" synthetic routes is a critical future direction for the production of 2-chloro-1,3-thiazole-5-carboxylic acid and its derivatives.

Recent progress in the green synthesis of related thiazoles provides a roadmap for future work. bepls.com Key strategies that could be adapted include:

Multi-component, one-pot reactions: These reactions improve atom economy by combining multiple starting materials in a single step, reducing solvent usage and purification needs. bepls.commdpi.com

Use of green solvents: Replacing hazardous organic solvents with water or bio-based solvents like polyethylene (B3416737) glycol (PEG) can drastically reduce the environmental impact of synthesis. bepls.com

Development of reusable catalysts: The design of heterogeneous or magnetically separable nanocatalysts, such as copper-supported hydroxyapatite, offers a pathway to efficient and recyclable catalytic systems for thiazole synthesis. tandfonline.com

Energy-efficient methods: Exploring microwave-assisted or ultrasonic-mediated synthesis can lead to shorter reaction times and lower energy consumption compared to conventional heating. bepls.com

A patented green synthesis for the related compound 2-chloro-5-chloromethylthiazole (B146395) highlights a practical approach to sustainability. google.com This method simplifies reaction steps and incorporates a falling film absorption tower to capture and repurpose the hydrogen chloride byproduct, thereby avoiding the generation of large amounts of wastewater. google.com Similar strategies focusing on waste reduction and byproduct valorization could be developed for the title compound.

Table 1: Potential Green Synthesis Strategies for Thiazole Derivatives

| Strategy | Description | Potential Advantage |

|---|---|---|

| One-Pot Synthesis | Combining multiple reaction steps without isolating intermediates. | Reduced solvent waste, time, and resource savings. |

| Green Solvents | Utilizing environmentally benign solvents like water or PEG. | Lower toxicity and improved process safety. |

| Nanocatalysis | Employing catalysts on the nanoscale for high efficiency. | High reactivity, selectivity, and potential for recyclability. |

Exploration of Undiscovered Reactivity Profiles

The known reactivity of 2-chloro-1,3-thiazole-5-carboxylic acid is largely centered on standard transformations of its carboxylic acid group, such as conversion to amides or esters. mdpi.comlibretexts.org The carboxylic acid can be activated, for instance with thionyl chloride, to form a more reactive acyl chloride intermediate, facilitating reactions with nucleophiles. libretexts.org

Future research should aim to uncover novel reactivity beyond these classical transformations. The two other key functional sites on the molecule are the C-H bond on the thiazole ring and the C-Cl bond at the 2-position.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the thiazole ring and the carboxylic acid group should activate the C-Cl bond towards substitution by various nucleophiles. A systematic exploration of reactions with amines, thiols, and alcohols could yield a diverse library of 2-substituted thiazole derivatives for biological screening.

Modern Catalytic Methods: Emerging catalytic technologies could unlock unprecedented reactivity. For example, photoredox catalysis, which uses visible light to initiate radical reactions, could enable novel C-H functionalization or cross-coupling reactions that are not accessible through traditional methods. acs.org

C-H Activation: Direct functionalization of the C-H bond at the 4-position represents an atom-economical way to build molecular complexity. Palladium-catalyzed C-H activation strategies, which have been successfully applied to other heterocyclic systems, could be a fruitful avenue of exploration. nih.gov

By exploring these advanced synthetic methods, chemists can move beyond the predictable reactions and discover new ways to modify the 2-chloro-1,3-thiazole-5-carboxylic acid scaffold, leading to compounds with unique structures and properties.

Expansion of Applications in Chemical Biology and Catalysis

The structural core of 2-chloro-1,3-thiazole-5-carboxylic acid is present in numerous biologically active molecules, suggesting significant untapped potential in chemical biology. mdpi.comnih.govmdpi.com

In chemical biology , future work could focus on using the compound as a foundational scaffold for drug discovery. nih.gov Derivatives of the closely related 2-amino-thiazole-5-carboxylic acid have shown promise as anti-tumor agents, providing a strong rationale for synthesizing and screening a library of 2-chloro-1,3-thiazole-5-carboxylic acid analogs for similar activities. nih.govmdpi.com Its established role as a metabolite of common insecticides also makes it a valuable tool for developing analytical methods for human biomonitoring and toxicology studies. researchgate.net